molecular formula C11H15ClN2O B1462821 2-Chloro-3-(3-piperidinylmethoxy)pyridine CAS No. 946713-43-5

2-Chloro-3-(3-piperidinylmethoxy)pyridine

Cat. No. B1462821
CAS RN: 946713-43-5
M. Wt: 226.7 g/mol
InChI Key: XNKOAGXYRIXLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-piperidinylmethoxy)pyridine is a biochemical compound used for proteomics research . It has a molecular weight of 226.70 and a molecular formula of C11H15ClN2O .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(3-piperidinylmethoxy)pyridine is represented by the SMILES notation: C1CC(CNC1)COC2=C(N=CC=C2)Cl .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chloro-3-(3-piperidinylmethoxy)pyridine and its derivatives play a crucial role in the synthesis of various compounds. For instance, it is a key intermediate in the synthesis of the highly efficient herbicide trifloxysulfuron, demonstrating its importance in agricultural chemistry (Zuo Hang-dong, 2010).
  • The compound also serves as a starting point for synthesizing new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, which has potential applications in various chemical domains (M. Soukri et al., 2003).
  • Its utilization in the regioselective 3,4-difunctionalization of pyridines via 3,4-pyridyne intermediates showcases its versatility in organic synthesis and potential for creating diverse trisubstituted pyridines (Benjamin Heinz et al., 2021).

Role in Medicinal Chemistry

  • 2-Chloro-3-(3-piperidinylmethoxy)pyridine derivatives are significant in medicinal chemistry. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, highlights its relevance in pharmaceutical synthesis (Shen Li, 2012).
  • The compound's transformation into various 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, used in different pharmacological applications, further underscores its significance (A. Benarab et al., 1993).

Applications in Material Science

  • The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from derivatives of 2-Chloro-3-(3-piperidinylmethoxy)pyridine indicates its potential applications in the development of new materials and compounds with unique properties (R. Mekheimer et al., 1997).

Safety and Hazards

The safety and hazards associated with 2-Chloro-3-(3-piperidinylmethoxy)pyridine are not detailed in the search results. It is mentioned that this compound is for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-chloro-3-(piperidin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-10(4-2-6-14-11)15-8-9-3-1-5-13-7-9/h2,4,6,9,13H,1,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKOAGXYRIXLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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